5-Amino-4-bromo-2-fluorobenzonitrile

Catalog No.
S810696
CAS No.
893615-28-6
M.F
C7H4BrFN2
M. Wt
215.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-4-bromo-2-fluorobenzonitrile

CAS Number

893615-28-6

Product Name

5-Amino-4-bromo-2-fluorobenzonitrile

IUPAC Name

5-amino-4-bromo-2-fluorobenzonitrile

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

InChI

InChI=1S/C7H4BrFN2/c8-5-2-6(9)4(3-10)1-7(5)11/h1-2H,11H2

InChI Key

OEUSZURPQIOSCD-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1N)Br)F)C#N

Canonical SMILES

C1=C(C(=CC(=C1N)Br)F)C#N
  • Intermediate for Organic Synthesis

    The presence of a reactive amine group (NH2), a bromine (Br), and a fluorine (F) on the aromatic ring makes 5-Amino-4-bromo-2-fluorobenzonitrile a versatile building block for organic synthesis. Researchers might utilize it to create more complex molecules with desired properties by exploiting these functional groups in various coupling reactions [].

  • Pharmaceutical Research

    The combination of a fluorine atom and a nitrile group (CN) can be a pharmacophore, a structural motif associated with a particular biological activity. Researchers might explore 5-Amino-4-bromo-2-fluorobenzonitrile as a starting material for developing new drugs with specific therapeutic effects [].

  • Material Science Research

    Aromatic fluorides are known for their interesting electronic and physical properties. 5-Amino-4-bromo-2-fluorobenzonitrile could be investigated for its potential applications in material science research, such as the development of novel organic electronics or functional materials [].

5-Amino-4-bromo-2-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2. It is classified as a derivative of benzonitrile, featuring three key substituents on the benzene ring: an amino group, a bromo atom, and a fluoro atom. This unique combination of functional groups contributes to its chemical reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. The compound is recognized for its role as an intermediate in the synthesis of pharmaceuticals and advanced materials, including electronic components like organic light-emitting diodes (OLEDs) .

There is no documented information on the mechanism of action of 5-Amino-4-bromo-2-fluorobenzonitrile.

  • Safety information is not available. However, due to the presence of a halogen (Br) and a nitrile group (C≡N), it's advisable to handle this compound with caution, assuming potential irritation and toxicity [].

  • Nucleophilic Substitution: The bromo and fluoro substituents can be replaced by nucleophiles under suitable conditions, allowing for the formation of diverse derivatives.
  • Oxidation and Reduction: The amino group can be oxidized or reduced to introduce different functional groups, expanding its utility in synthetic chemistry.
  • Coupling Reactions: This compound can participate in coupling reactions such as Suzuki or Heck reactions, facilitating the construction of more complex organic molecules .

In medicinal chemistry, 5-Amino-4-bromo-2-fluorobenzonitrile is explored for its potential biological activities. It is considered a pharmacophore, meaning it can be modified to develop analogs with therapeutic properties. Its interactions with various enzymes and receptors may lead to diverse cellular effects, making it a candidate for drug design . The specific biological pathways and mechanisms through which it exerts its effects are still under investigation.

  • Bromination: Starting with 2-fluorobenzonitrile, bromination is performed to introduce the bromo group.
  • Nitration: The resulting compound undergoes nitration to introduce the nitro group.
  • Reduction: Finally, the nitro group is reduced to an amino group to yield 5-Amino-4-bromo-2-fluorobenzonitrile.

Industrial production methods mirror laboratory synthesis but are optimized for larger-scale operations, often utilizing continuous flow reactors for improved efficiency and safety .

5-Amino-4-bromo-2-fluorobenzonitrile has several notable applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its versatile chemical structure.
  • Material Science: The compound is used in developing advanced materials such as liquid crystals and OLEDs, where its unique properties enhance performance .
  • Organic Synthesis: It acts as a building block in the preparation of heterocyclic compounds and complex organic molecules.

Studies on 5-Amino-4-bromo-2-fluorobenzonitrile reveal that it interacts with various biological targets, potentially influencing enzyme activity and receptor binding. These interactions are crucial for understanding its pharmacological potential and guiding modifications to improve efficacy and selectivity in drug development .

Several compounds share structural similarities with 5-Amino-4-bromo-2-fluorobenzonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-fluorobenzonitrileBromo and fluoro substituentsLacks an amino group; primarily used in similar applications .
4-Amino-3-bromobenzonitrileAmino group at position 4Different positioning of substituents affects reactivity .
3-FluoroanilineFluoro substituent on anilineSimpler structure; used in dye synthesis .

The uniqueness of 5-Amino-4-bromo-2-fluorobenzonitrile lies in its specific combination of functional groups, which enables diverse reactivity patterns not seen in these similar compounds. Its applications in both pharmaceuticals and advanced materials further distinguish it within this class of compounds.

XLogP3

1.8

Wikipedia

5-Amino-4-bromo-2-fluorobenzonitrile

Dates

Modify: 2023-08-16

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